
dictyoceratin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EKB-569 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired product .
Industrial Production Methods: Industrial production of EKB-569 follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen: EKB-569 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: EKB-569 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von EKB-569 verändern, was möglicherweise seine Aktivität beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deoxygenierte Verbindungen erzeugen könnte .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Dictyoceratin A has been identified as a selective growth inhibitor of cancer cells, particularly under hypoxic conditions, which are often present in tumor microenvironments. Research indicates that this compound inhibits the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell adaptation to low oxygen levels. This inhibition leads to decreased expression of downstream targets such as hexokinase 2 (HK2) and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and angiogenesis .
Case Study: In Vivo Antitumor Effects
In a study involving mice inoculated with sarcoma S180 cells, oral administration of this compound demonstrated significant antitumor effects. The compound's ability to selectively inhibit growth in hypoxia-adapted cancer cells positions it as a promising candidate for further development in cancer therapeutics .
Additional Biological Activities
Beyond its antitumor properties, this compound has shown potential in various other biological contexts:
- Antibacterial Activity : Some studies suggest that compounds derived from Dactylospongia elegans, including this compound, may possess antibacterial properties against certain strains of bacteria, although specific data on this compound's efficacy is limited .
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for broader anticancer applications beyond prostate cancer .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Studies have focused on synthesizing analogs to enhance its efficacy and reduce potential side effects. These investigations aim to identify modifications that could improve binding affinity to target proteins involved in cancer progression .
Future Directions and Research Needs
While the current findings on this compound are promising, further research is necessary to fully elucidate its mechanisms and optimize its use:
- In Vitro and In Vivo Studies : Continued exploration of this compound's effects on various cancer types and under different physiological conditions is essential.
- Clinical Trials : To translate these findings into clinical applications, well-designed clinical trials will be necessary to assess safety, efficacy, and optimal dosing regimens.
- Synthetic Derivatives : The development of synthetic derivatives could enhance the pharmacological properties of this compound, potentially leading to more effective therapeutic agents .
Wirkmechanismus
EKB-569 exerts its effects by irreversibly binding to the epidermal growth factor receptor (EGFR), thereby inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets include the ATP-binding site of EGFR, leading to the blockade of signal transduction and subsequent induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Gefitinib: A reversible EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another reversible EGFR inhibitor with similar applications.
Lapatinib: A dual inhibitor of EGFR and HER2, used in breast cancer treatment.
Uniqueness of EKB-569: EKB-569 is unique due to its irreversible binding to EGFR, which provides prolonged inhibition compared to reversible inhibitors like gefitinib and erlotinib. This irreversible binding can lead to more sustained therapeutic effects and potentially overcome resistance mechanisms that limit the efficacy of reversible inhibitors .
Eigenschaften
CAS-Nummer |
104900-68-7 |
---|---|
Molekularformel |
C23H32O4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4,5-dihydroxybenzoate |
InChI |
InChI=1S/C23H32O4/c1-14-7-6-8-19-22(14,3)10-9-15(2)23(19,4)13-17-11-16(21(26)27-5)12-18(24)20(17)25/h11-12,15,19,24-25H,1,6-10,13H2,2-5H3/t15-,19+,22+,23+/m0/s1 |
InChI-Schlüssel |
FMHCCRKQMUIWGQ-OVOQHVDUSA-N |
SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.